Cas no 487-70-7 (2,4,6-Trihydroxybenzaldehyde)
2,4,6-Trihydroxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2,4,6-Trihydroxybenzaldehyde
- Phloroglucinol carboxaldehyde
- PHLOROGLUCINOL CARBOXALDEHYDE(RG)
- Formylphloroglucinol
- NSC 38610
- Phloroglucinaldehyde
- Phloroglucinolcarboxaldehyde
- Formylphloroglucinal
- Benzaldehyde, 2,4,6-trihydroxy-
- Phloroglucinol aldehyde
- I70C45KRO9
- BTQAJGSMXCDDAJ-UHFFFAOYSA-N
- 2,4,6-trihydroxybenzaldehyd
- NSC38610
- PubChem21790
- Benzaldehyde,4,6-trihydroxy-
- ARK075
- 2,4,6-trihydroxy-benzaldehyde
- 2,4,6-tris(oxidany
- 2,4,6 -Trihydroxybenzaldehyde
- 487-70-7
- WLH-113
- GS-3678
- HY-W005130
- MFCD00003329
- EN300-177718
- A827604
- DTXSID90197594
- SY047039
- 2,4,6-Trihydroxybenzaldehyde, >=97%
- CS-W005130
- NSC-38610
- NS00031824
- SCHEMBL307321
- EINECS 207-663-7
- T1744
- CHEBI:189728
- CHEMBL2403487
- Z1255485214
- UNII-I70C45KRO9
- AKOS015899852
- FT-0609876
- InChI=1/C7H6O4/c8-3-5-6(10)1-4(9)2-7(5)11/h1-3,9-11
- BRN 2254429
- DTXCID50120085
- 2,4,6-Trihydroxybenzaldehyde; Phloroglucinaldehyde
- DB-019833
-
- MDL: MFCD00003329
- Inchi: 1S/C7H6O4/c8-3-5-6(10)1-4(9)2-7(5)11/h1-3,9-11H
- InChI Key: BTQAJGSMXCDDAJ-UHFFFAOYSA-N
- SMILES: OC1C=C(C=C(C=1C=O)O)O
- BRN: 2254429
Computed Properties
- Exact Mass: 154.02700
- Monoisotopic Mass: 154.027
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 15
- XLogP3: 0.9
- Topological Polar Surface Area: 77.8
Experimental Properties
- Color/Form: Acicular crystals
- Density: 1.3725 (rough estimate)
- Melting Point: 195 °C (dec.) (lit.)
- Boiling Point: 319.1℃ at 760 mmHg
- Flash Point: 161 °C
- Refractive Index: 1.6400 (estimate)
- Water Partition Coefficient: Soluble in water.
- PSA: 77.76000
- LogP: 0.61590
- Sensitiveness: Air Sensitive
- Solubility: Not determined
2,4,6-Trihydroxybenzaldehyde Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H303-H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- RTECS:CU8440000
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
2,4,6-Trihydroxybenzaldehyde Customs Data
- HS CODE:2912499000
- Customs Data:
China Customs Code:
2912499000Overview:
2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
2,4,6-Trihydroxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 209145-1g |
2,4,6-Trihydroxybenzaldehyde |
487-70-7 | 95% | 1g |
£13.00 | 2022-03-01 | |
| Fluorochem | 209145-5g |
2,4,6-Trihydroxybenzaldehyde |
487-70-7 | 95% | 5g |
£38.00 | 2022-03-01 | |
| Fluorochem | 209145-10g |
2,4,6-Trihydroxybenzaldehyde |
487-70-7 | 95% | 10g |
£61.00 | 2022-03-01 | |
| Fluorochem | 209145-25g |
2,4,6-Trihydroxybenzaldehyde |
487-70-7 | 95% | 25g |
£106.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161492-100g |
2,4,6-Trihydroxybenzaldehyde |
487-70-7 | >98.0%(HPLC) | 100g |
¥1619.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161492-1g |
2,4,6-Trihydroxybenzaldehyde |
487-70-7 | >98.0%(HPLC) | 1g |
¥44.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161492-10g |
2,4,6-Trihydroxybenzaldehyde |
487-70-7 | >98.0%(HPLC) | 10g |
¥253.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161492-25g |
2,4,6-Trihydroxybenzaldehyde |
487-70-7 | >98.0%(HPLC) | 25g |
¥506.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161492-5G |
2,4,6-Trihydroxybenzaldehyde |
487-70-7 | >98.0%(HPLC) | 5g |
¥176.90 | 2023-08-31 | |
| Chemenu | CM117326-100g |
2,4,6-Trihydroxybenzaldehyde |
487-70-7 | 95+% | 100g |
$434 | 2021-06-17 |
2,4,6-Trihydroxybenzaldehyde Suppliers
2,4,6-Trihydroxybenzaldehyde Related Literature
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Juan Manuel Garrido-Zoido,Franklin Cajina,Esther Matamoros,M. Victoria Gil,Pedro Cintas,Juan C. Palacios Org. Biomol. Chem. 2022 20 8108
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Mengran Liu,Chih-Yuan Chen,Amit Kumar Mandal,Vanampally Chandrashaker,Rosemary B. Evans-Storms,J. Bruce Pitner,David F. Bocian,Dewey Holten,Jonathan S. Lindsey New J. Chem. 2016 40 7721
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3. Chromens and citrans derived from phloroacetophenone and phloroglucinaldehyde by citral condensation: regioselectivity, mechanism, and X-ray crystal structuresMichael J. Begley,Leslie Crombie,Richard W. King,David A. Slack,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1977 2393
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Zhang Juanjuan,Li Ruiyi,Li Zaijun,Liu Junkang,Gu Zhiguo,Wang Guangli Nanoscale 2014 6 5458
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Additional information on 2,4,6-Trihydroxybenzaldehyde
Introduction to 2,4,6-Trihydroxybenzaldehyde (CAS No. 487-70-7)
2,4,6-Trihydroxybenzaldehyde, with the chemical formula C₇H₆O₄ and CAS number 487-70-7, is a significant organic compound widely recognized for its diverse applications in pharmaceuticals, agrochemicals, and material science. This heterocyclic aromatic aldehyde is characterized by its three hydroxyl groups strategically positioned on a benzene ring, which imparts unique reactivity and functional properties. The compound’s structural features make it a valuable intermediate in synthetic chemistry, enabling the development of complex molecules with tailored biological activities.
The synthesis of 2,4,6-trihydroxybenzaldehyde typically involves the oxidation of corresponding methylene derivatives or the condensation of resorcinol with formaldehyde under controlled conditions. Its molecular structure, featuring an aldehyde group and multiple hydroxyl substituents, allows for extensive functionalization through various chemical reactions such as condensation, reduction, and etherification. These synthetic pathways highlight the compound’s versatility in constructing more intricate chemical entities.
In recent years, 2,4,6-trihydroxybenzaldehyde has garnered attention in the field of medicinal chemistry due to its potential pharmacological properties. Research indicates that this compound exhibits notable antioxidant and anti-inflammatory effects, making it a promising candidate for developing novel therapeutic agents. The hydroxyl groups on the benzene ring contribute to its ability to scavenge free radicals and modulate inflammatory pathways, which are critical in combating oxidative stress-related diseases.
Moreover, studies have explored the role of 2,4,6-trihydroxybenzaldehyde in the synthesis of bioactive natural products and synthetic analogs. Its structural motif is reminiscent of several phytochemicals known for their health benefits, such as flavonoids and phenolic acids. By leveraging this scaffold, researchers have been able to design molecules with enhanced bioavailability and targeted action against specific pathological conditions. For instance, derivatives of 2,4,6-trihydroxybenzaldehyde have shown promise in preclinical trials for their efficacy in reducing neuroinflammation and protecting against neurodegenerative disorders.
The compound’s utility extends beyond pharmaceutical applications into the realm of material science. Its ability to form stable complexes with metal ions has been exploited in the development of metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit unique properties such as high surface area and selective adsorption capabilities, making them suitable for applications in catalysis, gas storage, and separation technologies. The hydroxyl groups facilitate coordination with transition metals, enabling the construction of porous structures with tailored functionalities.
Recent advancements in green chemistry have also highlighted the importance of 2,4,6-trihydroxybenzaldehyde as a sustainable building block. Researchers are exploring eco-friendly synthetic routes that minimize waste generation and energy consumption. For example, biocatalytic methods using engineered enzymes have been investigated for the selective oxidation of simpler precursors into 2,4,6-trihydroxybenzaldehyde, aligning with global efforts to promote environmentally responsible chemical manufacturing.
The spectroscopic and analytical characterization of 2,4,6-trihydroxybenzaldehyde is another area where significant progress has been made. High-resolution NMR spectroscopy (¹H and ¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy provide detailed insights into its molecular structure and purity. These techniques are essential for ensuring the compound’s quality before it is used in downstream applications such as drug formulation or material synthesis.
In conclusion,2 ,4 ,6 -Trihydroxybenzaldehyde (CAS No. 487-70-7) represents a multifaceted compound with broad applicability across multiple scientific disciplines. Its unique structural features enable diverse chemical modifications and functionalizations,making it indispensable in pharmaceutical research、material science,and sustainable chemistry。The ongoing exploration of its pharmacological properties,synthetic versatility,and industrial potential underscores its importance as a key intermediate in modern chemical innovation。
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